- A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic Acid, Organic Letters, 2017, 19(7), 1748-1751

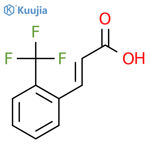

Cas no 94022-99-8 (3-2-(Trifluoromethyl)phenylpropionic Acid)

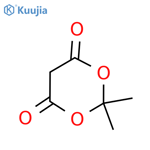

94022-99-8 structure

Nome del prodotto:3-2-(Trifluoromethyl)phenylpropionic Acid

Numero CAS:94022-99-8

MF:C10H9F3O2

MW:218.172473669052

MDL:MFCD06823965

CID:61676

PubChem ID:24885644

3-2-(Trifluoromethyl)phenylpropionic Acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-[2-(Trifluoromethyl)phenyl]propanoic acid

- 3-[o-(alpha,alpha,alpha-Trifluorotolyl)]propionic acid

- 3-[2-(Trifluoromethyl)phenyl]propionic acid

- 2-(Trifluoromethyl)benzenepropanoic acid (ACI)

- 3-(2-Trifluoromethylphenyl)propanoic acid

- 3-[2-(Trifluoromethyl)phenyl]propanoicacid

- 2-(trifluoromethyl)hydrocinnamic acid

- MFCD06823965

- 3-(2-(trifluoromethyl)phenyl)propanoic acid

- CHEBI:60707

- EN300-115395

- SY032237

- 3-[o-(,,-trifluorotolyl)]propionic acid

- Q27128559

- GS-6190

- 94022-99-8

- DTXSID70916649

- Z317037938

- DB-079774

- CS-M0242

- Benzenepropanoic acid, 2-(trifluoromethyl)-

- AKOS000197401

- 3-[2-(Trifluoromethyl)phenyl]propionic acid, 97%

- SCHEMBL1953231

- 2'-Trifluoromethylphenylpropionic Acid

- 2-(2-carboxyethyl)benzotrifluoride, 3-[2-(trifluoromethyl)phenyl]propionic acid

- 2-(Trifluoromethyl)benzenepropanoic acid

- 3-2-(Trifluoromethyl)phenylpropionic Acid

-

- MDL: MFCD06823965

- Inchi: 1S/C10H9F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-4H,5-6H2,(H,14,15)

- Chiave InChI: YTDVNFDGHHHPEE-UHFFFAOYSA-N

- Sorrisi: O=C(CCC1C(C(F)(F)F)=CC=CC=1)O

Proprietà calcolate

- Massa esatta: 218.05500

- Massa monoisotopica: 299.962278

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 15

- Conta legami ruotabili: 4

- Complessità: 225

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: niente

- XLogP3: 2.6

- Superficie polare topologica: 0

- Carica superficiale: 0

Proprietà sperimentali

- Densità: 1.3±0.1 g/cm3

- Punto di fusione: 84-88 °C

- Punto di ebollizione: 266.9℃ at 760 mmHg

- Punto di infiammabilità: 115.2±25.9 °C

- Indice di rifrazione: 1.474

- PSA: 37.30000

- LogP: 2.72260

- Pressione di vapore: 0.0±0.6 mmHg at 25°C

3-2-(Trifluoromethyl)phenylpropionic Acid Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H302,H315,H319,H335

- Dichiarazione di avvertimento: P261,P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 22-36/37/38

- Istruzioni di sicurezza: S26; S36/37

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Conservare a 4 ° C, migliore conservazione a -4 ° C

- TSCA:Yes

- Frasi di rischio:R22; R36/37/38

3-2-(Trifluoromethyl)phenylpropionic Acid Dati doganali

- CODICE SA:2916399090

- Dati doganali:

Codice doganale cinese:

2916399090Panoramica:

2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

Riassunto:

2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

3-2-(Trifluoromethyl)phenylpropionic Acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013007218-500mg |

3-(2'-(Trifluoromethyl)phenyl)propionic acid |

94022-99-8 | 97% | 500mg |

$815.00 | 2023-08-31 | |

| abcr | AB228914-25 g |

3-[2-(Trifluoromethyl)phenyl]propanoic acid; . |

94022-99-8 | 25g |

€190.70 | 2023-04-27 | ||

| eNovation Chemicals LLC | D380538-1g |

3-[2-(Trifluoromethyl)phenyl]propionic acid |

94022-99-8 | 97% | 1g |

$140 | 2024-05-24 | |

| eNovation Chemicals LLC | D380538-5g |

3-[2-(Trifluoromethyl)phenyl]propionic acid |

94022-99-8 | 97% | 5g |

$200 | 2024-05-24 | |

| abcr | AB228914-100 g |

3-[2-(Trifluoromethyl)phenyl]propanoic acid; . |

94022-99-8 | 100g |

€482.70 | 2023-04-27 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T30600-25g |

3-(2-(Trifluoromethyl)phenyl)propanoic acid |

94022-99-8 | 98% | 25g |

¥469.0 | 2023-09-06 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010048-25g |

3-2-(Trifluoromethyl)phenylpropionic Acid |

94022-99-8 | 97% | 25g |

¥208 | 2024-07-19 | |

| ChemScence | CS-M0242-25g |

3-(2-(trifluoromethyl)phenyl)propanoic acid |

94022-99-8 | 25g |

$91.0 | 2022-04-26 | ||

| abcr | AB228914-5 g |

3-[2-(Trifluoromethyl)phenyl]propanoic acid; . |

94022-99-8 | 5g |

€90.80 | 2023-04-27 | ||

| TRC | T791630-5g |

3-[2-(Trifluoromethyl)phenyl]propionic Acid |

94022-99-8 | 5g |

$ 138.00 | 2023-09-05 |

3-2-(Trifluoromethyl)phenylpropionic Acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Acetic anhydride Catalysts: Palladium diacetate , Tris(2-methoxyphenyl)phosphine Solvents: Toluene ; 36 h, 80 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 50 °C

Riferimento

- Native carboxyl group-assisted C-H acetoxylation of hydrocinnamic and phenylacetic acids, Chemical Communications (Cambridge, 2022, 58(32), 4993-4996

Metodo di produzione 3

Condizioni di reazione

Riferimento

- Preparation of (phenylalkanoyl)guanidines with perfluoroalkyl groups as sodium-hydrogen antiporter inhibitors, European Patent Organization, , ,

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Preparation of 6-oxotetrahydropyridazines and related compounds as selective EP4 agonists, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ; 10 min, rt

1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, 110 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 4 h, 50 - 80 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 4

1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, 110 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 4 h, 50 - 80 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 4

Riferimento

- Direct synthesis of 3-arylpropionic acids by tetraphosphine/palladium catalyzed Heck reactions of aryl halides with acrolein ethylene acetal, Tetrahedron, 2004, 60(50), 11533-11540

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate

Riferimento

- Perfluoroalkyl group-bearing phenyl-substituted alkylcarboxylic acid guanidides, process for their preparation, their use as medicaments or diagnostics, and medicaments containing them., Germany, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium

Riferimento

- Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenes, Chemical Science, 2022, 13(11), 3161-3168

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Formic acid , Triethylamine ; cooled

1.2 2.5 h, 100 °C; 100 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 2.5 h, 100 °C; 100 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Riferimento

- Pyrimidinedione derivatives as monocarboxylate transporter inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer and autoimmune diseases, China, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Catalysts: Acetic anhydride , Phosphine, tris(4-ethenylfluorophenyl)-, homopolymer Solvents: Toluene ; 48 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Riferimento

- Method for synthesizing phenylpropionic acid compound by catalyzing with heterogeneous palladium metal, China, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Tetrahydrofuran ; 15 h, rt

Riferimento

- Preparation of 2-amino-2-(2-phenylethyl)propane-1,3-diol derivatives for the treatment and/or prevention of autoimmune diseases or allergic diseases, World Intellectual Property Organization, , ,

3-2-(Trifluoromethyl)phenylpropionic Acid Raw materials

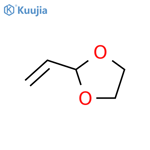

- 2-vinyl-1,3-dioxolane

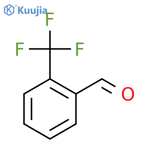

- 2-(Trifluoromethyl)benzaldehyde

- 3-2-(trifluoromethyl)phenylprop-2-enoic acid

- 2,2-dimethyl-1,3-dioxane-4,6-dione

- 2-Bromobenzotrifluoride

- 2-(Trifluoromethyl)styrene

- 2-(Trifluoromethyl)cinnamic acid

3-2-(Trifluoromethyl)phenylpropionic Acid Preparation Products

3-2-(Trifluoromethyl)phenylpropionic Acid Letteratura correlata

-

1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

94022-99-8 (3-2-(Trifluoromethyl)phenylpropionic Acid) Prodotti correlati

- 585-50-2(3-[3-(trifluoromethyl)phenyl]propanoic acid)

- 53473-36-2(3-4-(trifluoromethyl)phenylpropanoic acid)

- 69034-12-4(2-Chloro-5-(trifluoromethyl)pyrimidine)

- 1416714-51-6(7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine)

- 664366-04-5((3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]-chromen-6-yl)acetic acid)

- 851808-04-3(2-{(3-chlorophenyl)methylsulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole)

- 2138249-33-7(Propanamide, 3-chloro-N-(spiro[cyclobutane-1,2'-[3]oxabicyclo[3.1.0]hexan]-1'-ylmethyl)-)

- 303788-08-1(N-2-chloro-5-(trifluoromethyl)phenyl-2-{1,2,4triazolo4,3-apyridin-3-ylsulfanyl}acetamide)

- 2228619-44-9(1-(2,3-difluorophenyl)-4,4-difluorocyclohexylmethanamine)

- 2680878-81-1(3-(4-Iodophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:94022-99-8)3-2-(Trifluoromethyl)phenylpropionic Acid

Purezza:99%

Quantità:100g

Prezzo ($):251.0